An In-Depth Technical Guide to Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate
An In-Depth Technical Guide to Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate. This molecule, built upon the privileged 4-hydroxyquinoline scaffold, represents a valuable starting point for the development of novel therapeutic agents.
Core Compound Identification and Structural Overview
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a polysubstituted quinoline derivative. The quinoline ring system is a foundational structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This specific compound is characterized by chlorine atoms at the 7 and 8 positions of the benzene ring portion, a hydroxyl group at position 4, and an ethyl carboxylate moiety at position 3.
It is critical to recognize that this compound exists in a tautomeric equilibrium with its keto form, Ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1] While the "4-hydroxy" nomenclature is common, the 4-oxo (or 4-quinolone) tautomer is often energetically favored and is crucial for understanding its chemical reactivity and biological interactions. For the purpose of this guide, the names will be used interchangeably, reflecting the common practice in the field.
Table 1: Compound Identification Summary
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate | [2][3] |
| Synonym/Tautomer | Ethyl 7,8-dichloro-1,4-dihydro-4-oxoquinoline-3-carboxylate | [1] |
| CAS Number | 175134-95-9, 75001-53-5 | [1][2] |
| Molecular Formula | C₁₂H₉Cl₂NO₃ | [1] |
| Molecular Weight | 286.11 g/mol |[1] |
Structural Elucidation
The molecule's architecture is key to its utility. The electron-withdrawing chlorine atoms at C7 and C8 significantly influence the electronic properties of the aromatic system. The ethyl carboxylate group at C3 and the adjacent hydroxyl/oxo group at C4 are pivotal for the compound's potential as a metal chelator and for forming hydrogen bonds with biological targets, a common feature of quinolone-based antibacterial agents.
Synthesis Pathway: The Gould-Jacobs Reaction
The most reliable and widely cited method for synthesizing 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction. This powerful cyclization strategy provides a direct route to the core scaffold from readily available anilines. The synthesis of the title compound is a classic example of this process.
Causality and Mechanistic Insight
The reaction proceeds in two distinct, mechanistically important stages. The initial step involves the reaction of a substituted aniline (in this case, 2,3-dichloroaniline) with diethyl ethoxymethylenemalonate (EMME). This is a nucleophilic vinylic substitution where the aniline nitrogen attacks the electron-deficient double bond of EMME, displacing the ethoxy group. This step is typically performed at moderate temperatures.
The second stage is a thermally driven intramolecular cyclization. At high temperatures (often >250°C), typically in a high-boiling solvent like Dowtherm A, the intermediate undergoes an electrophilic aromatic substitution.[4] The newly formed ring then aromatizes via tautomerization to yield the stable 4-hydroxyquinoline product. This high-temperature requirement is a hallmark of the Gould-Jacobs reaction, ensuring the significant activation energy for the cyclization is overcome.
Caption: The Gould-Jacobs reaction pathway for synthesis.
Experimental Protocol: Synthesis of Ethyl 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (8ClQE)
This protocol is adapted from established literature procedures for the Gould-Jacobs reaction.[4][5]
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Step 1: Formation of the Intermediate.
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In a round-bottom flask, combine 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (EMME) (0.5 mol).
-
Heat the mixture, for instance on a steam bath, to approximately 100-110°C for 1-2 hours, allowing the ethanol byproduct to evaporate.[4] The resulting viscous oil or solid is used directly in the next step without purification.
-
-
Step 2: Thermal Cyclization.
-
Prepare a separate flask containing a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). Heat the solvent to vigorous boiling (~250-260°C).
-
Cautiously and slowly add the warm intermediate from Step 1 into the boiling Dowtherm A.
-
Maintain the reflux for 1-3 hours to ensure complete cyclization.[4][5] The product will often begin to crystallize out of the hot solution.
-
-
Work-up and Purification.
-
Allow the reaction mixture to cool. The solid product can be collected by filtration.
-
Wash the crude solid with a non-polar solvent like hexanes or Skellysolve B to remove the Dowtherm A.[4]
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final product as a crystalline solid. A reported yield for this specific reaction is 96%.[5]
-
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques provide a definitive structural fingerprint.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Appearance | Crystalline Solid | [4][5] |
| Melting Point | 288-290°C | [5] |
| ¹H-NMR (DMSO-d₆, δ ppm) | 8.42 (s, 1H, H-2); 8.10 (d, 1H, H-5); 7.63 (d, 1H, H-6); 4.23 (q, 2H, -CH₂-); 1.23 (t, 3H, -CH₃) | [5] |
| FT-IR (cm⁻¹) | 3141, 3078 (N-H/O-H stretch); 2978 (C-H stretch); 1709 (C=O ester); 1601 (C=C aromatic) |[5] |
Interpretation of Spectroscopic Data
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¹H-NMR: The proton NMR spectrum is highly informative.[5] The downfield singlet at 8.42 ppm is characteristic of the proton at the C2 position, a key marker for this quinoline structure. The two doublets at 8.10 and 7.63 ppm correspond to the adjacent protons on the dichlorinated benzene ring. The quartet and triplet at 4.23 and 1.23 ppm, respectively, are the classic signature of the ethyl ester group.
-
FT-IR: The infrared spectrum confirms the presence of key functional groups.[5] The broad peaks above 3000 cm⁻¹ are indicative of N-H (from the quinolone tautomer) and O-H stretching. The strong absorption around 1709 cm⁻¹ is definitively assigned to the carbonyl (C=O) stretch of the ethyl ester.
Applications in Research and Drug Development
While Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate may not be an end-drug itself, it is a highly valuable scaffold and intermediate in medicinal chemistry. The 4-quinolone core is central to the mechanism of action of quinolone antibiotics, and related structures have shown promise in oncology and infectious diseases.
A Versatile Building Block for Lead Discovery
The true value of this compound lies in its potential for chemical modification. The 4-hydroxyl group, the C7/C8 chloro-substituents, and the C3 ester provide multiple handles for derivatization to explore structure-activity relationships (SAR).
-
N-Alkylation: The nitrogen at position 1 (in the 4-oxo tautomer) can be alkylated or functionalized to introduce new side chains, a common strategy in the development of fluoroquinolone antibiotics.
-
Modification of the C3-Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a critical functional group for the activity of many quinoline-based drugs.[6] The acid can then be converted to various amides to probe interactions with target proteins.
-
Nucleophilic Aromatic Substitution: The chlorine atoms, particularly if activated, could potentially be displaced by other nucleophiles to introduce further diversity.
Caption: Drug discovery workflow utilizing the core scaffold.
The structural similarity of this compound to precursors for anticancer agents and other biologically active molecules makes it a compound of significant interest.[6][7] Research into quinoline-3-carboxylic acids has demonstrated their potential as antiproliferative agents, suggesting that derivatives of this scaffold could be promising candidates for further investigation.[6]
References
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PubChem. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. Retrieved from [Link]
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Constantin, C., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. Retrieved from [Link]
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CP Lab Safety. (n.d.). 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, 95% Purity, C12H9Cl2NO3, 1 gram. Retrieved from [Link]
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mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4,7-dichloroquinoline-3-carboxylate. Retrieved from [Link]
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MolPort. (n.d.). Compound ethyl 4-{[2-(butanoyloxy)ethyl]amino}-7,8-dichloroquinoline-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 7,8-Dichloroquinoline-4-one-3-carboxylic acid. Retrieved from [Link]
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Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1668-1681. Retrieved from [Link]
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NIH. (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4886. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate. Retrieved from [Link]
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Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 867307. Retrieved from [Link]
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